2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
Overview
Description
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound with a molecular weight of 178.15 g/mol . It is a derivative of benzoimidazole, which is known for its broad range of chemical and biological properties . This compound is often used in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
The synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid typically involves the reaction of benzoimidazole with appropriate reagents under specific conditions . One common method includes the use of glyoxal and ammonia, which leads to the formation of the imidazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antibacterial, antifungal, and anticancer properties . Additionally, it is used in the development of new pharmaceuticals and as a tool in various biochemical assays .
Mechanism of Action
The mechanism of action of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways . It can inhibit the activity of certain enzymes or interfere with the function of cellular components, leading to its observed biological effects . The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid can be compared with other similar compounds, such as 1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid . While these compounds share a similar core structure, they differ in their functional groups and, consequently, their chemical and biological properties .
Properties
IUPAC Name |
2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7(12)4-1-2-5-6(3-4)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGYJEWJHOCKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354737 | |
Record name | 2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23814-14-4 | |
Record name | 2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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